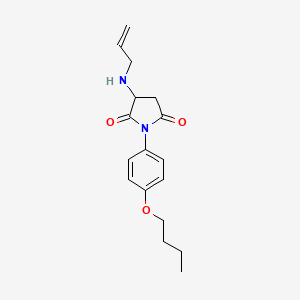![molecular formula C25H20BrN3O5 B10898287 2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B10898287.png)
2-{4-[(E)-{2-[(5-bromo-1-benzofuran-2-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenoxy}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a hydrazone linkage, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of the Bromo Group: Bromination of the benzofuran ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzofuran aldehyde with hydrazine derivatives under reflux conditions.
Coupling with Phenylacetamide: The final step involves coupling the hydrazone intermediate with phenylacetamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the benzofuran ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of benzofuran carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzofuran moiety, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO]METHYL)PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- **4-[(E)-{2-[(1-BENZOFURAN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
The uniqueness of 2-[4-({(E)-2-[(5-BROMO-1-BENZOFURAN-2-YL)CARBONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H20BrN3O5 |
|---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
N-[(E)-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20BrN3O5/c1-32-22-11-16(7-9-21(22)33-15-24(30)28-19-5-3-2-4-6-19)14-27-29-25(31)23-13-17-12-18(26)8-10-20(17)34-23/h2-14H,15H2,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
BKZNMJIPGSEREL-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone](/img/structure/B10898204.png)
![5-[(2-bromophenoxy)methyl]-N-(4-iodophenyl)furan-2-carboxamide](/img/structure/B10898207.png)
![4-bromo-N'-{(E)-[2-(cyanomethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10898210.png)
![N'-[(1E)-nonylidene]naphthalene-1-carbohydrazide](/img/structure/B10898226.png)
![ethyl 3-[(4-fluoro-2-methylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10898227.png)


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B10898239.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10898245.png)
![5-(difluoromethyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898247.png)
![3,3'-sulfanediylbis{N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide}](/img/structure/B10898265.png)

![N~1~-(4-{[(Isobutylsulfonyl)amino]methyl}benzyl)-2-methyl-1-propanesulfonamide](/img/structure/B10898280.png)
![2-sulfanyl-3-[1-(tetrahydrofuran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10898283.png)
